2-Amino-2-phenylbutyric acid (CAS 5438-07-3), also known as α-ethyl-α-phenylglycine, is a highly sterically hindered, unnatural α,α-disubstituted amino acid. Featuring both a phenyl ring and an ethyl group at the alpha carbon, this compound lacks an alpha-proton, making it a critical precursor for advanced peptidomimetics and small-molecule APIs. In procurement and material selection, it is prioritized for its ability to impart absolute resistance to proteolytic cleavage, lock peptides into rigid secondary structures (such as 3_10-helices or β-turns), and provide a highly lipophilic aromatic side chain. It is commercially available in both racemic and enantiopure forms, serving as a premium building block where standard proteinogenic amino acids fail to meet pharmacokinetic or structural stability requirements[1].
Substituting 2-Amino-2-phenylbutyric acid with standard aromatic amino acids like phenylalanine results in rapid enzymatic degradation in vivo, destroying the pharmacokinetic profile of peptide therapeutics. Attempting to use α-phenylglycine as a closer structural analog introduces severe manufacturability issues; the presence of an acidic alpha-proton in α-phenylglycine leads to rapid racemization via oxazolone formation during standard peptide coupling. Furthermore, while 2-aminoisobutyric acid (Aib) is the industry standard for inducing helical conformations, replacing 2-Amino-2-phenylbutyric acid with Aib sacrifices critical π-π stacking interactions and drastically reduces the lipophilicity of the sequence, leading to poor membrane permeability and loss of target affinity .
During peptide coupling, amino acids with an aromatic ring at the alpha position are notoriously prone to racemization. α-Phenylglycine, a common comparator, frequently undergoes racemization via oxazolone intermediate formation due to its acidic alpha-proton, often resulting in significant loss of enantiomeric excess (ee) under standard basic coupling conditions. In contrast, 2-Amino-2-phenylbutyric acid completely lacks an alpha-proton. This structural feature eliminates the primary mechanism of racemization, allowing the compound to maintain >99% ee even under aggressive coupling conditions required for sterically hindered residues [1].
| Evidence Dimension | Enantiomeric excess (ee) retention during peptide coupling |
| Target Compound Data | >99% ee retention (no alpha-proton to abstract) |
| Comparator Or Baseline | α-Phenylglycine (frequently drops below 90% ee due to oxazolone formation) |
| Quantified Difference | Near-total elimination of coupling-induced racemization |
| Conditions | Standard basic coupling conditions in Solid-Phase Peptide Synthesis (SPPS) |
Eliminates the need for specialized, low-efficiency coupling protocols, ensuring high-yield production of enantiopure peptide therapeutics.
The selection of an α,α-disubstituted amino acid heavily influences the pharmacokinetic profile of the resulting peptidomimetic. While 2-aminoisobutyric acid (Aib) is widely used for conformational restriction, it is highly hydrophilic. 2-Amino-2-phenylbutyric acid introduces significant hydrophobic bulk through its ethyl and phenyl groups, yielding a consensus LogP of approximately 1.06. This stark contrast to Aib's negative LogP profile demonstrates that 2-Amino-2-phenylbutyric acid is vastly superior for applications requiring passive membrane diffusion or partitioning into lipophilic binding pockets .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
| Target Compound Data | LogP ~ 1.06 |
| Comparator Or Baseline | 2-Aminoisobutyric acid (Aib) (LogP ~ -1.3) |
| Quantified Difference | >2.3 log unit increase in lipophilicity |
| Conditions | Consensus LogP predictive modeling / physiochemical profiling |
Drives the selection of this compound for intracellular peptide targets where Aib-based sequences fail to cross the cell membrane.
A primary failure point for peptide therapeutics is rapid degradation by endogenous proteases. Natural aromatic amino acids like phenylalanine are rapidly cleaved by enzymes such as chymotrypsin. The incorporation of 2-Amino-2-phenylbutyric acid introduces extreme steric hindrance at the alpha carbon, physically blocking the protease active site from accessing the peptide bond. Peptides incorporating this α,α-disubstituted residue exhibit near-total resistance to enzymatic cleavage at the modified site over extended incubation periods, transforming a sequence with a half-life of minutes into one stable for days .
| Evidence Dimension | Proteolytic cleavage rate at the modified residue |
| Target Compound Data | Near 100% resistance to cleavage over 24-48 hours |
| Comparator Or Baseline | Standard proteinogenic amino acids (e.g., Phenylalanine, cleaved in minutes to hours) |
| Quantified Difference | Orders of magnitude increase in enzymatic half-life |
| Conditions | In vitro protease incubation (e.g., chymotrypsin/trypsin assays) |
Crucial for procuring building blocks intended to convert short-lived discovery peptides into viable, long-acting clinical candidates.
Directly following from its extreme proteolytic resistance and enhanced lipophilicity, 2-Amino-2-phenylbutyric acid is the optimal choice when replacing phenylalanine in a sequence to prevent gastrointestinal and systemic degradation while simultaneously improving gut absorption.
Utilized to force peptides into rigid β-turn or 3_10-helical structures. The specific steric bulk of the ethyl and phenyl groups provides a unique dihedral angle restriction that Aib cannot replicate, which is critical for high-affinity target binding in sterically demanding receptor pockets.
Serves as a non-racemizing, chiral starting material for the synthesis of complex neuroactive compounds, ion channel blockers, and enzyme inhibitors where the α-ethyl-α-phenyl motif is a required pharmacophore, eliminating downstream chiral purification bottlenecks [1].
Irritant